ODM-204 was discovered through a collaborative research effort aimed at identifying new therapeutic agents for prostate cancer. The compound belongs to the class of androgen receptor antagonists and enzyme inhibitors, specifically targeting CYP17A1. Its development is part of ongoing efforts to improve treatment outcomes for patients with advanced prostate cancer who have developed resistance to existing therapies .
The synthesis of ODM-204 involves several key steps that focus on creating a compound capable of dual inhibition. While specific synthetic pathways are not detailed in the available literature, the general approach includes:
Technical details regarding specific reagents or conditions are often proprietary or unpublished but typically involve standard organic synthesis techniques .
The molecular structure of ODM-204 has been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The compound's structure features:
Data on molecular weight, formula, and structural diagrams can be found in detailed chemical databases and publications discussing its pharmacological properties .
ODM-204 participates in several chemical reactions relevant to its mechanism of action:
These reactions have been studied in vitro using various cell lines and enzymatic assays to quantify inhibition levels .
The mechanism through which ODM-204 exerts its therapeutic effects involves:
This dual-action approach is designed to overcome resistance mechanisms observed in prostate cancer treatment .
The physical and chemical properties of ODM-204 include:
These properties are crucial for determining the formulation and delivery methods in clinical settings .
ODM-204 is primarily being investigated for its application in treating castration-resistant prostate cancer. Preclinical studies have shown that it effectively inhibits tumor growth in xenograft models, demonstrating potential as a viable therapeutic option for patients who have not responded adequately to existing treatments such as abiraterone or enzalutamide . Further clinical trials are ongoing to establish its efficacy and safety profile in human subjects.
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: 27545-53-5
CAS No.: 16079-52-0